Elimination Half-Life: Budiodarone vs. Amiodarone — A 120-Fold to 233-Fold Reduction
Budiodarone demonstrates a 7-hour elimination half-life compared to amiodarone's 35–68 days (840–1,632 hours), representing a 120- to 233-fold reduction in systemic residence time [1]. This difference stems from a sec-butyl acetate side chain at benzofuran position 2, enabling rapid esterase-mediated metabolism and reduced CYP450 dependence [2].
| Evidence Dimension | Elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 7 hours |
| Comparator Or Baseline | Amiodarone: 35–68 days (840–1,632 hours) |
| Quantified Difference | 120-fold to 233-fold reduction |
| Conditions | Human pharmacokinetic studies; oral administration |
Why This Matters
Procurement decisions favoring budiodarone over amiodarone are justified when rapid drug washout, peri-procedural flexibility, or minimization of cumulative tissue toxicity are operational requirements.
- [1] Budiodarone. Wikipedia. [Updated 2025]. Available from: https://en.wikipedia.org/wiki/Budiodarone View Source
- [2] Budiodarone. DBpedia. Available from: https://dbpedia.org/page/Budiodarone View Source
